Benzmalecenum
Description
These compounds share core aromatic frameworks but differ in functional groups, pharmacological targets, and analytical profiles .
Properties
Molecular Formula |
C20H19Cl2NO3 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
(E)-4-[3,4-bis(4-chlorophenyl)butan-2-ylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C20H19Cl2NO3/c1-13(23-19(24)10-11-20(25)26)18(15-4-8-17(22)9-5-15)12-14-2-6-16(21)7-3-14/h2-11,13,18H,12H2,1H3,(H,23,24)(H,25,26)/b11-10+ |
InChI Key |
NKPCAAMLVDTZOB-ZHACJKMWSA-N |
Isomeric SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)NC(=O)C=CC(=O)O |
Synonyms |
enzmalecene benzmalecene, monosodium salt benzmalecene, monosodium salt, (Z)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Attributes
| Compound | CAS Reg. No. | Molecular Formula | Molecular Weight (g/mol) | Primary Application | Key Functional Groups |
|---|---|---|---|---|---|
| Benzydamine HCl | 132-69-4 | C₁₉H₂₃N₃O·HCl | 345.87 | Anti-inflammatory/analgesic | Tertiary amine, indazole ring |
| Benzocaine | 94-09-7 | C₉H₁₁NO₂ | 165.19 | Local anesthetic | Ester, para-aminobenzoic acid |
| Benzathine benzylpenicillin | 1538-09-6 | (C₁₆H₁₈N₂O₄S)₂·C₁₆H₂₀N₂ | 909.12 | Antibiotic | β-lactam, dibenzylethylenediamine salt |
| 3-Amino-5-chloro-4-methylbenzenesulfonate (Sodium salt) | 70256-49-4 | C₇H₇ClNO₃S·Na | 243.64 | Synthetic intermediate | Sulfonate, chloro, amino groups |
Key Observations :
- Benzydamine ’s indazole moiety and tertiary amine enable selective cyclooxygenase (COX) inhibition, reducing inflammation .
- Benzocaine ’s ester group facilitates rapid dermal absorption, blocking sodium channels in sensory neurons .
- Benzathine benzylpenicillin combines a β-lactam antibiotic with a dibenzylethylenediamine salt for prolonged release, targeting Gram-positive bacteria .
Table 2: Analytical Techniques for Characterization
Table 3: Pharmacokinetic Parameters
| Compound | Bioavailability (%) | Half-life (h) | Protein Binding (%) | Toxicity Concerns |
|---|---|---|---|---|
| Benzydamine HCl | 60–70 | 6–8 | 85–90 | GI irritation at high doses |
| Benzocaine | 20–30 (topical) | 0.5–1.5 | 55–60 | Methemoglobinemia risk |
| Benzathine benzylpenicillin | <1 (IM route) | 14–21 days | 60–65 | Hypersensitivity reactions |
Notable Interactions:
- Benzydamine’s efficacy is reduced when co-administered with non-steroidal anti-inflammatory drugs (NSAIDs) due to competitive receptor binding .
- Benzocaine’s metabolite (4-aminobenzoic acid) may interfere with sulfonamide antibiotics .
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